molecular formula C12H17FN2 B1443082 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine CAS No. 1248926-63-7

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Cat. No. B1443082
M. Wt: 208.27 g/mol
InChI Key: KWRYAKLAVSLUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 208.28 .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” consists of a piperidine ring attached to a 2-fluoro-5-methylphenyl group . The presence of the fluorine atom and the methyl group on the phenyl ring may influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Piperidine derivatives, including “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine”, can participate in a variety of chemical reactions. For instance, they can be involved in metal-catalyzed reactions for the synthesis of antidepressant molecules .

Scientific Research Applications

Synthesis and Chemistry

  • 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a derivative of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine, is an important intermediate for synthesizing Repaglinide, a diabetes medication. An environmentally friendly catalytic hydrogenation process has been developed for its synthesis (Liu, Huang, & Zhang, 2011).
  • Conformational analysis and crystal structure studies have been conducted on related compounds, providing insights into their molecular behavior (Ribet et al., 2005).

Pharmacology and Drug Development

  • It has been used in the development of Aurora kinase inhibitors, with potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
  • The compound played a role in the development of novel Anaplastic Lymphoma Kinase inhibitors, a new class of cancer treatment drugs (Teffera et al., 2013).
  • It has been involved in the synthesis of deoxycytidine kinase (dCK) inhibitors, a new class of anticancer agents (Zhang et al., 2009).

Miscellaneous Applications

  • In a study, derivatives of the compound were explored for their potential as anticancer agents, showing promising results (Rehman et al., 2018).
  • Its analogs have been synthesized and evaluated for cytotoxicity against human leukemic T cells, indicating potential as anticancer agents (Gul et al., 2005).

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-4-5-11(13)12(7-9)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRYAKLAVSLUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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